molecular formula C10H18N2O B13180409 Decahydroisoquinoline-1-carboxamide

Decahydroisoquinoline-1-carboxamide

Cat. No.: B13180409
M. Wt: 182.26 g/mol
InChI Key: BRAOKWOECXLZDC-UHFFFAOYSA-N
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Description

Decahydroisoquinoline-1-carboxamide is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N It is a derivative of isoquinoline, where the aromatic ring is fully saturated

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Another method involves the deoxygenative hydroboration of carboxamides. This approach is advantageous due to its selectivity and milder reaction conditions compared to traditional hydrogenation methods .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The use of robust catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent isoquinoline or tetrahydroisoquinoline forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

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Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxamide

InChI

InChI=1S/C10H18N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h7-9,12H,1-6H2,(H2,11,13)

InChI Key

BRAOKWOECXLZDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCNC2C(=O)N

Origin of Product

United States

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